1,1'-[6-(4-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
Description
1-[7-ACETYL-6-(4-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.
Properties
Molecular Formula |
C20H15N5O4S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H15N5O4S/c1-12(26)18-17(14-8-10-16(11-9-14)25(28)29)23(13(2)27)24-19(21-22-20(24)30-18)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
YJAFBKMVGFIYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[7-ACETYL-6-(4-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired product with good purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anticonvulsant and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-6-(4-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes or receptors involved in the biological processes of microorganisms or cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds to 1-[7-ACETYL-6-(4-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other 1,3,4-thiadiazole derivatives and 1,2,4-triazole derivatives. These compounds also exhibit a wide range of biological activities, such as antimicrobial, anticancer, and anticonvulsant properties . the unique combination of functional groups in 1-[7-ACETYL-6-(4-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE provides it with distinct chemical reactivity and biological activity profiles.
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